Amines: This reaction forms amides, a common motif in numerous biologically active compounds. []
Alcohols: This reaction forms esters, which find applications in various fields like fragrances and polymers. [, ]
Organometallic reagents: These reactions can lead to the formation of ketones, providing a route to access a diverse range of substituted aromatic compounds. []
Applications
Synthesis of Pharmaceuticals: Its use in the preparation of pharmaceutical compounds is well-documented. For instance, it is employed in the synthesis of p38 MAP kinase inhibitors, which hold potential for treating autoimmune and inflammatory diseases, as well as cell proliferative disorders. []
Material Science: It can be utilized in synthesizing conjugated microporous polymers (CMPs). These CMPs demonstrate potential applications in sensing explosives such as 2,4-dinitrophenol (DNP) and 2,4,6-trinitrophenol (TNP). []
Organic Synthesis: It serves as a valuable building block for introducing the 2,4-difluorobenzoyl moiety into target molecules. This is exemplified by its use in the synthesis of 1-[3-(2,4-difluorobenzoyl)-phenyl]-propan-1-one via the Stille reaction. [] This reaction highlights its utility in constructing complex organic molecules.
Compound Description: This compound is a specific ester derivative designed for pharmaceutical applications. It acts as a potent inhibitor of p38 MAP kinase enzymatic activity. This inhibition makes it potentially useful in treating autoimmune diseases, inflammatory disorders, and cell proliferative disorders [].
Relevance: This compound is directly derived from 2,4-Difluorobenzoyl chloride. The 2,4-difluorobenzoyl moiety, originating from the acid chloride, is central to the compound's structure and is likely crucial for its biological activity by influencing its interaction with the p38 MAP kinase target [].
Compound Description: This compound is the hydrolyzed acid form of the previous ester derivative. Although its specific biological activity is not directly discussed, it's reasonable to infer that it might also possess inhibitory activity towards p38 MAP kinase, potentially with different pharmacokinetic properties compared to the ester form [].
Relevance: This compound is also directly derived from 2,4-Difluorobenzoyl chloride and shares the core 2,4-difluorobenzoyl structural feature with the ester derivative. The difference lies in the replacement of the tert-butyl ester group with a carboxylic acid group [].
1-[3-(2,4-Difluorobenzoyl)-Phenyl]-Propan-1-One
Compound Description: This compound is synthesized via a Stille reaction, highlighting the challenges of using conventional organometallic reagents with compounds containing a proton situated between two fluorine atoms on a benzene ring [].
Relevance: The key structural element connecting this compound to 2,4-Difluorobenzoyl chloride is the presence of the 2,4-difluorobenzoyl group. The paper emphasizes the synthetic challenges posed by the 2,4-difluoro substitution pattern, emphasizing the need for alternative synthetic strategies like the Stille reaction when incorporating this moiety [].
Compound Description: This compound incorporates a 2,4-difluorobenzoyl group linked to a phosphoric triamide moiety. The crystal structure reveals a distorted tetrahedral geometry around the phosphorus atom and highlights the anti-orientation of the phosphoryl and carbonyl groups, which are separated by a nitrogen atom [].
Relevance: The inclusion of the 2,4-difluorobenzoyl group directly links this compound to 2,4-Difluorobenzoyl chloride. The research focuses on the structural features influenced by this specific substitution pattern, showcasing its impact on bond lengths, angles, and overall molecular geometry [].
Compound Description: This compound, like the previous one, features a 2,4-difluorobenzoyl group, but this time attached to a phosphinic amide moiety. This research reveals a syn orientation between the phosphoryl group and the NH unit. It also identifies disorder in the crystal structure related to the fluorine atom at position 2 and a hydrogen atom at position 6 on the 2,4-difluorobenzoyl group [].
Relevance: The common thread linking this compound to 2,4-Difluorobenzoyl chloride is again the presence of the 2,4-difluorobenzoyl group. This study delves into the conformational preferences and structural disorder influenced by this group within the context of a phosphinic amide derivative [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Potent and selective CXCR4 antagonist. Shows 8-fold greater affinity than AMD 3100. Potent HIV entry inhibitor (IC50 = ~10 nM). Additionally mobilizes stem cells in vivo. AMD3465 is a novel CXCR4 receptor antagonist with potential anticancer and anti-HIV activity. AMD3465 can block infection of T-tropic, CXCR4-using HIV.
PA-457 is an inhibitor of HIV-1 virion maturation. It inhibits the cleavage of the Gag capsid (CA) precursor CA-SP1 to the mature CA protein. PA-457 inhibits the replication of drug-sensitive and -resistant clinical isolates of HIV-1 in isolated human peripheral blood mononuclear cells (PBMCs; mean IC50s = 10.3 and 7.8 nM, respectively). In vivo, it prevents replication of HIV-1 in SCID-hu Thy/Liv mice when administered at a dose of 100 mg/kg. Bevirimat is a drug derived from a betulinic acid-like compound, first isolated from the Chinese herb Syzygium claviflorum, with activity against human immunodeficiency virus (HIV). Bevirimat acts by binding to the Gag capsid precursor protein and blocking its conversion to mature capsid protein by protease cleavage. It potently inhibits replication in both wild-type and drug-resistant (reverse transciptase or protease) HIV-1 isolates. Bevirimat is a pentacyclic triterpenoid obtained by the formal condensation of 2,2-dimethylsuccinic acid with the 3-hydroxy group of betulinic acid. It is isolated from the Chinese herb Syzygium claviflorum. The first in the class of HIV-1 maturation inhibitors to be studied in humans, bevirimat was identified as a potent HIV drug candidate and several clinical trials were conducted, but development into a new drug was plagued by numerous resistance-related problems. It has a role as a metabolite and a HIV-1 maturation inhibitor. It is a pentacyclic triterpenoid, a dicarboxylic acid monoester and a monocarboxylic acid. It derives from a betulinic acid. Bevirimat, also known as PA-457 or YK-FH312, is investigated in clinical trials for treating HIV infection. Bevirimat is a solid. This compound belongs to the androgens and derivatives, which are hydroxylated C19 steroid hormones. They are known to favour the development of masculine characteristics. They also show profound effects on scalp and body hair in humans. Bevirimat targets the protein gag-pol polyprotein. Bevirimat is derived from a betulinic acid-like compound, first isolated from Syzygium claviflorum, a Chinese herb. It is not currently FDA-approved, but is undergoing clinical trials conducted by the pharmaceutical company Panacos.
Bromodomains play a key role in many cellular processes, including inflammatory gene expression, mitosis, and viral/host interaction, by controlling the assembly of histone acetylation-dependent chromatin complexes. They serve as “readers” of histone acetylation marks, regulating the transcription of target promoters. For example, the cAMP response element-binding protein binding protein (CREBBP) bromodomain has been shown to modulate the stability and function of the tumor suppressor protein p53. Bromosporine is a non-selective bromodomain inhibitor. At 1 µM, it has been shown to accelerate fluorescence recovery after photobleaching (FRAP) recovery of BRD4 and CREBBP bromodomains in HeLa cells. This compound may be used in determining the biological roles of reader domains as well as a tool for the validation of functional assays. See the Structural Genomics Consortium (SGC) website for more information. Bromosporine is a broad spectrum inhibitor for bromodomains and as such will be very useful in elucidating further biological roles of reader domains as well as a tool for the validation of functional assays. Proteins that contain BRDs have been implicated in the development of a large variety of diseases, including various cancers, inflammatory diseases and neurological diseases and the therapeutic potential of bromodomain inhibition has been shown in several of these diseases, such as HIV, cancer and inflammation.
Dolutegravir is a potent inhibitor of HIV integrase with an IC50 value of 2.7 nM for HIV-1 integrase-catalyzed strand transfer in vitro. It inhibits HIV-1 viral replication (EC50 = 0.51 nM) in peripheral blood mononuclear cells (PBMCs). The cytotoxic concentration (CC50) values for dolutegravir in unstimulated and stimulated PBMCs are 189 and 52 µM, respectively, resulting in a therapeutic index of at least 9,400. It prevents replication of several HIV-1 strains (EC50s = 0.36-2.1 nM) that are resistant to nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and protease inhibitors and impairs their ability to infect CIP4 cells. Formulations containing dolutegravir have been used to treat HIV-1 infection in humans. Dolutegravir(CAS 1051375-16-6), also known as GSK1349572, is an FDA-approved drug for the treatment of HIV infection. Dolutegravir can be used to treat HIV-infected adults who have never taken HIV therapy (treatment-naïve) and HIV-infected adults who have previously taken HIV therapy (treatment-experienced), including those who have been treated with other integrase strand transfer inhibitors. Tivicay is also approved for children ages 12 years and older weighing at least 40 kilograms (kg) who are treatment-naïve or treatment-experienced but have not previously taken other integrase strand transfer inhibitors.
Cobicistat is an inhibitor of the cytochrome P450 (CYP) isomer CYP3A (IC50s = 30-285 nM for CYP3A metabolism of various HIV protease inhibitors). It is selective for CYP3A over other CYP isomers (IC50 = >25 μM for CYP1A2, 2C8, 2C9, and 2C19). Cobicistat does not inhibit HIV-1 protease (IC50 = >30 μM) or affect HIV replication in MT-2 cells (EC50 = >30 μM). Formulations containing cobicistat have been used to slow the metabolism of concomitantly administered protease inhibitors in the treatment of HIV. Cobicistat is a cytochrome P450 3A (CYP3A) inhibitor that can be used to enhance the pharmacokinetic profile of certain anti-HIV-1 agents. Upon administration, cobicistat inhibits the liver enzyme CYP3A4 and limits the breakdown of co-administered agents that are metabolized by CYP3A4, and increases the concentration, systemic exposure and efficacy of the co-administered agent. Cobicistat is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of (2S)-2-({[(2-isopropyl-1,3-thiazol-4-yl)methyl](methyl)carbamoyl}amino)-4-(morpholin-4-yl)butanoic acid with the amino group of 1,3-thiazol-5-ylmethyl [(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate. Acts as a pharmacoenhancer in treatment of HIV-1 by inhibiting P450 enzymes that metabolise other medications.. It has a role as a P450 inhibitor. It is a member of 1,3-thiazoles, a member of morpholines, a member of ureas, a carbamate ester and a monocarboxylic acid amide. Cobicistat, marketed under the name Tybost (formerly GS-9350), indicated for treating infection with human immunodeficiency virus (HIV). Although it does not have any anti-HIV activity, cobicistat acts as a pharmacokinetic enhancer by inhibiting cytochrome P450 3A isoforms (CYP3A) and therefore increases the systemic exposure of coadministered agents that are metabolized by CYP3A enzymes. More specifically, cobicistat is indicated to increase systemic exposure of atazanavir or darunavir (once daily dosing regimen) in combination with other antiretroviral agents in the treatment of HIV-1 infection. Increasing systemic exposure of anti-retrovirals (ARVs) without increasing dosage allows for better treatment outcomes and a decreased side effect profile.
GSK2838232 is a novel human immune virus (HIV) maturation inhibitor being developed for the treatment of chronic HIV infection. GSK2838232 is a betulin derivative.
MSX-122 is a small molecule partial antagonist of C-X-C chemokine 4 (CXCR4; IC50 = ~10 nM). It reduces inflammation and infiltration of CXCR4+ cells in a dextran sulfate model of experimental colitis in mice. Specifically, it prevents the production of TNF-α, IL-1β, and IL-6. MSX-122 also reduces TNF-α secretion by macrophages infected with patient-derived invasive E. coli. It decreases metastases in mouse models utilizing MDA-MB-231 breast cancer or 686LN-Ms squamous cell carcinoma cells injected intravenously or OMM2.3 melanoma cells inoculated into the eye. MSX-122 is a n orally bioavailable inhibitor of CXCR4 with potential antineoplastic and antiviral activities. CXCR4 inhibitor MSX-122 binds to the chemokine receptor CXCR4, preventing the binding of stromal derived factor-1 (SDF-1) to the CXCR4 receptor and receptor activation, which may result in decreased tumor cell proliferation and migration. CXCR4, a chemokine receptor belonging to the GPCR (G protein-coupled receptor) gene family, plays an important role in chemotaxis and angiogenesis and is upregulated in several tumor cell types; it is also a co-receptor for HIV entry into T cells. The chemical structure of MSX-122 is very similar to that of WZ811.
Elvitegravir is a quinolone antibiotic that inhibits HIV-1 integrase (IC50 = 7.2 nM). It has antiviral activity against laboratory strains and clinical isolates of HIV-1 in MAGI cells (EC50s = 0.1-1.26 nM) and HIV-2 in peripheral blood mononuclear cells (PBMCs; EC50s = 0.3-0.9). Formulations containing elvitegravir have been used in the treatment of HIV infections. Elvitegravir is a modified quinolone antibiotic with activity against human immunodeficiency virus 1. Elvitegravir is an inhibitor of viral integrase and retains activity against integrase mutants that are resistant to Raltegravir. Elvitegravir is a quinolinemonocarboxylic acid that is 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid substited at position 1 by a 1-hydroxy-3-methylbutan-2-yl group and at position 6 by a 3-chloro-2-fluorobenzyl group (the S-enantiomer). It is used in combination therapy for the treatment of HIV-1 infection. It has a role as a HIV-1 integrase inhibitor. It is a quinolinemonocarboxylic acid, an organofluorine compound, an aromatic ether, a quinolone and a member of monochlorobenzenes. Elvitegravir is a human immunodeficiency virus type 1 (HIV-1) integrase strand transfer inhibitor (INSTI) used for the treatment of HIV-1 infection in antiretroviral treatment-experienced adults. Because integrase is necessary for viral replication, inhibition prevents the integration of HIV-1 DNA into the host genome and thereby blocks the formation of the HIV-1 provirus and resulting propagation of the viral infection. Although available as a single dose tablet, elvitegravir must be used in combination with an HIV protease inhibitor coadministered with ritonavir and another antiretroviral drug. Elvitegravir was first licensed from Japan Tobacco in 2008 and developed by Gilead Sciences. It was FDA approved on August 27, 2012. On September 24, 2014, the FDA approved the single pill form of elvitegravir.